molecular formula C23H24N4O7S2 B2478483 ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate CAS No. 921109-30-0

ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B2478483
CAS No.: 921109-30-0
M. Wt: 532.59
InChI Key: BEFYYXKDLXORTJ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a dioxino-benzothiazole moiety, which is known for its potential biological activities

Scientific Research Applications

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dioxino-benzothiazole core: This involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the sulfonylpiperazine moiety: This step requires the use of sulfonyl chlorides and piperazine derivatives under basic conditions.

    Esterification: The final step involves the esterification of the carboxylate group using ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxino-benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in bacteria or cell proliferation in cancer cells. The sulfonylpiperazine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Shares the dioxino-benzothiazole core but lacks the sulfonylpiperazine and ester groups.

    Ethyl 4-[4-(benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate: Similar structure but without the dioxino moiety.

    4-[4-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate: Lacks the ethyl ester group.

The uniqueness of this compound lies in its combination of the dioxino-benzothiazole core with the sulfonylpiperazine and ester functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S2/c1-2-32-23(29)26-7-9-27(10-8-26)36(30,31)16-5-3-15(4-6-16)21(28)25-22-24-17-13-18-19(14-20(17)35-22)34-12-11-33-18/h3-6,13-14H,2,7-12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFYYXKDLXORTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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